2,2,3-三甲基丁腈

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

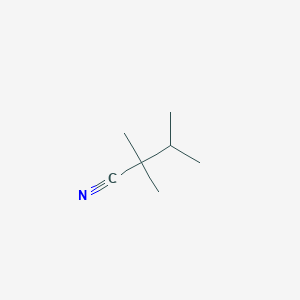

“2,2,3-Trimethylbutanenitrile” is a chemical compound with the CAS Number: 26154-43-8 . It has a molecular weight of 111.19 and its IUPAC name is 2,2,3-trimethylbutanenitrile .

Molecular Structure Analysis

The InChI code for 2,2,3-Trimethylbutanenitrile is 1S/C7H13N/c1-6(2)7(3,4)5-8/h6H,1-4H3 . This code represents the molecular structure of the compound.

Physical and Chemical Properties Analysis

2,2,3-Trimethylbutanenitrile is a powder with a melting point between 22-25 degrees Celsius .

科学研究应用

氧化和燃烧性质

研究已经探讨了2,2,3-三甲基丁烷的氧化性质,也被称为2,2,3-三甲基丁腈,特别是在燃烧的背景下。鲍德温等人(1981年)通过向氢气和氧气混合物中添加微量烷烃来研究2,2,3-三甲基丁烷的氧化反应。他们观察到丙烯、异丁烯和2,2,3-三甲基丁-1-烯是主要的初级产物,表明在这些条件下具有显著的反应性(Baldwin, Walker, & Walker, 1981)。

作为汽油辛烷增强剂的潜力

由于其高研究辛烷值(RON),2,2,3-三甲基丁烷已被确定为潜在的汽油辛烷增强剂。Atef等人(2019年)进行了一项研究,开发了一个详细的2,2,3-三甲基丁烷燃烧动力学模型,突出了其在增强汽油性能方面的潜力(Atef et al., 2019)。

在固体酸上的选择性形成

2,2,3-三甲基丁烷在固体酸上的选择性形成是另一个感兴趣的领域。安、特梅尔和伊格莱西亚(2009年)发现2,2,3-三甲基丁烷在酸性沸石上在低温下从二甲醚选择性地形成,表明其在特定化学合成途径中的潜力(Ahn, Temel, & Iglesia, 2009)。

振动分析

已经分析了2,2,3-三甲基丁烷的振动性质,以了解其分子结构和行为。克劳德和格罗斯(1983年)为这种化合物获得了液体和固体态的红外光谱,有助于更全面地了解其分子动力学(Crowder & Gross, 1983)。

分解研究

对2,2,3-三甲基丁烷的分解研究,特别是在氧气存在的情况下,为了解其稳定性和反应性提供了见解。阿特里、鲍德温、埃文斯和沃克(1978年)研究了其分解,并发现其攻击形成的某些自由基主要通过C—C自由基裂解反应(Atri, Baldwin, Evans, & Walker, 1978)。

OH自由基的H-提取速率

刘、哈立德、吉里、阿萨夫、菲茨琛和法鲁克(2017年)测量了OH自由基从2,2,3-三甲基丁烷中提取H原子的反应速率系数,这对于理解其在化学反应中的行为至关重要(Liu, Khaled, Giri, Assaf, Fittschen, & Farooq, 2017)。

安全和危害

The compound is classified as dangerous with hazard statements including H228, H301, H311, H315, H319, H331, and H335 . These codes represent various hazards such as flammability and toxicity. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

作用机制

Mode of Action

The mode of action of 2,2,3-Trimethylbutanenitrile is currently unknown due to the lack of research on this specific compound . It’s possible that it could interact with biological systems in a variety of ways, depending on its concentration, the specific environment, and the presence of other molecules.

Result of Action

The molecular and cellular effects of 2,2,3-Trimethylbutanenitrile are currently unknown . More research is needed to determine how this compound might interact with cells and what effects it might have at the molecular level.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound . Factors such as temperature, pH, and the presence of other molecules can all affect how a compound behaves. For 2,2,3-Trimethylbutanenitrile, these factors could potentially influence its solubility, reactivity, and overall behavior in a biological system .

属性

IUPAC Name |

2,2,3-trimethylbutanenitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13N/c1-6(2)7(3,4)5-8/h6H,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOJGIODFNBVSRF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C)(C)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

111.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![ethyl 2-(4-(N-butyl-N-methylsulfamoyl)benzamido)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2387675.png)

![6-(3,5-Dimethyl-1,2-oxazol-4-yl)spiro[1,2-dihydroindene-3,2'-cyclopropane]-1'-carboxylic acid](/img/structure/B2387676.png)

![Ethyl 4,5-dimethyl-2-{[(4-nitrophenyl)sulfonyl]amino}thiophene-3-carboxylate](/img/structure/B2387682.png)

![N-(4-fluoro-2-nitrophenyl)-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2387683.png)

![5-[(4-methylpiperidin-1-yl)methyl]-2,4-dioxo-1H-pyrimidine-6-carboxylic acid](/img/structure/B2387685.png)

![N-[(2-methyl-1H-indol-5-yl)methyl]naphthalene-1-carboxamide](/img/structure/B2387696.png)

![[(2-Chloro-4-fluorobenzoyl)amino]acetic acid](/img/structure/B2387697.png)